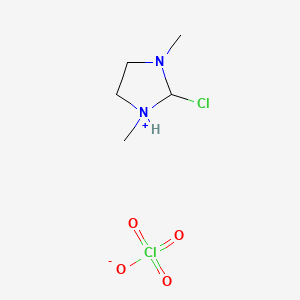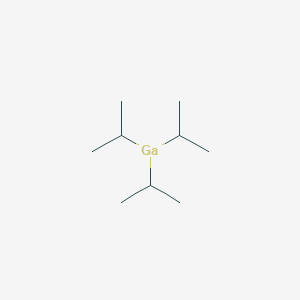
Triisopropylgallium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triisopropylgallium is an organogallium compound with the chemical formula C₉H₂₁Ga. It is a colorless liquid that is used primarily in the field of chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) for the production of gallium-containing semiconductor materials .
准备方法
Synthetic Routes and Reaction Conditions
Triisopropylgallium can be synthesized through the reaction of gallium trichloride with isopropylmagnesium chloride in an ether solvent. The reaction typically proceeds as follows:
GaCl3+3(i-Pr)MgCl→Ga(i-Pr)3+3MgCl2
This reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of high-purity starting materials and solvents is crucial to avoid contamination .
化学反应分析
Types of Reactions
Triisopropylgallium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form gallium oxide.
Hydrolysis: It reacts with water to produce gallium hydroxide and isopropanol.
Substitution: It can undergo substitution reactions with other organometallic compounds.
Common Reagents and Conditions
Oxidation: Typically carried out using oxygen or air at elevated temperatures.
Hydrolysis: Performed using water or aqueous solutions at room temperature.
Substitution: Conducted using various organometallic reagents under inert atmosphere.
Major Products Formed
Oxidation: Gallium oxide (Ga₂O₃)
Hydrolysis: Gallium hydroxide (Ga(OH)₃) and isopropanol (C₃H₇OH)
Substitution: Various organogallium compounds depending on the substituent used.
科学研究应用
Triisopropylgallium is widely used in scientific research, particularly in the fields of materials science and semiconductor technology. Some of its applications include:
Chemical Vapor Deposition (CVD): Used as a precursor for the deposition of gallium-containing thin films.
Molecular Beam Epitaxy (MBE): Employed in the growth of high-purity gallium arsenide (GaAs) and other III-V semiconductor materials.
Nanotechnology: Utilized in the synthesis of gallium-based nanostructures for various applications.
作用机制
The mechanism by which triisopropylgallium exerts its effects in CVD and MBE processes involves the thermal decomposition of the compound to release gallium atoms. These gallium atoms then react with other elements, such as arsenic or phosphorus, to form the desired semiconductor materials. The molecular targets and pathways involved in these processes are primarily related to the surface chemistry of the substrate and the reactivity of the gallium atoms .
相似化合物的比较
Similar Compounds
- Trimethylgallium (C₃H₉Ga)
- Triethylgallium (C₆H₁₅Ga)
- Tri-n-propylgallium (C₉H₂₁Ga)
Comparison
Triisopropylgallium is unique among these compounds due to its higher thermal stability and lower vapor pressure, making it particularly suitable for high-temperature CVD and MBE processes. Additionally, its larger isopropyl groups provide steric hindrance, which can influence the growth rates and morphologies of the resulting semiconductor materials .
属性
CAS 编号 |
54514-59-9 |
|---|---|
分子式 |
C9H21Ga |
分子量 |
198.99 g/mol |
IUPAC 名称 |
tri(propan-2-yl)gallane |
InChI |
InChI=1S/3C3H7.Ga/c3*1-3-2;/h3*3H,1-2H3; |
InChI 键 |
WJJLFCWEKQMHLZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Ga](C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


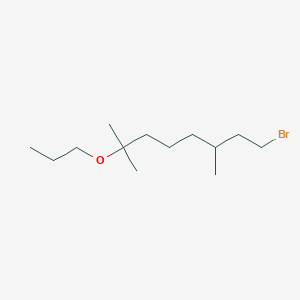
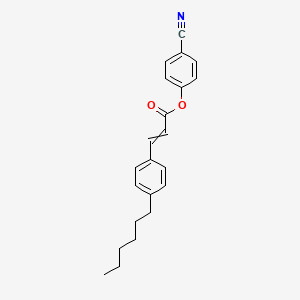
![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
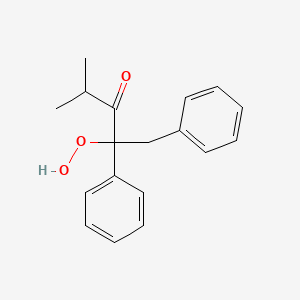
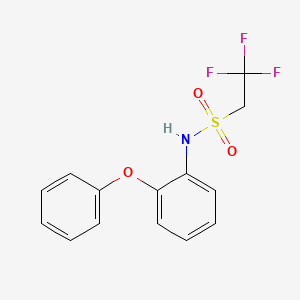
![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)
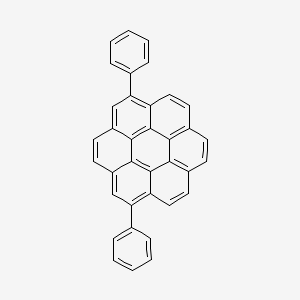

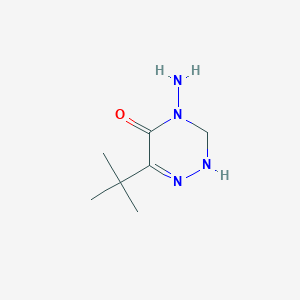

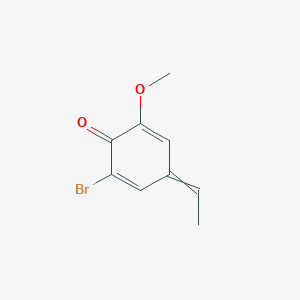
![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
